MLT-747
CAS No.:
Cat. No.: VC0535835
Molecular Formula: C20H21Cl2N7O3
Molecular Weight: 478.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21Cl2N7O3 |
|---|---|
| Molecular Weight | 478.3 g/mol |
| IUPAC Name | 1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea |
| Standard InChI | InChI=1S/C20H21Cl2N7O3/c1-11(32-2)18-14(10-23-16-8-15(22)27-29(16)18)26-20(31)25-12-7-13(21)17(24-9-12)19(30)28-5-3-4-6-28/h7-11H,3-6H2,1-2H3,(H2,25,26,31)/t11-/m0/s1 |
| Standard InChI Key | OJTGJRAKRGEDPI-NSHDSACASA-N |
| Isomeric SMILES | C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)C(=O)N4CCCC4)Cl)OC |
| SMILES | CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)C(=O)N4CCCC4)Cl)OC |
| Canonical SMILES | CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)C(=O)N4CCCC4)Cl)OC |
| Appearance | Solid powder |
Introduction
Structural Characteristics
Molecular Structure and Properties
1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea belongs to the chemical class of urea-containing pyrazolopyrimidine derivatives. The compound features a molecular formula of C₂₀H₂₁Cl₂N₇O₃ with a molecular weight of approximately 478.33 g/mol. Structurally, it contains several key components that contribute to its biological activity:
-
A pyrazolo[1,5-a]pyrimidine core with a chloro substituent at position 2
-
An (S)-1-methoxyethyl group at position 7 of the pyrazolopyrimidine ring
-
A urea linker connecting the pyrazolopyrimidine moiety to a pyridine ring
-
A chloro-substituted pyridine ring with a pyrrolidine-1-carbonyl group
The compound exhibits characteristic features common to MALT1 inhibitors, particularly the pyrazolopyrimidine scaffold that has been identified as crucial for biological activity in this class of compounds .
Structure-Activity Relationship
The structure-activity relationship (SAR) of this compound can be understood by examining related compounds in the urea-containing pyrazolopyrimidine series. The following structural elements are critical for its function:
Research on related compounds has shown that the (S)-1-methoxyethyl substituent at position 7 of the pyrazolopyrimidine ring engages in an intramolecular hydrogen bond with the pyrazolopyrimidine-connected NH, effectively reducing the total number of available hydrogen bond donors and decreasing protein binding .
Biological Activity and Mechanism of Action
MALT1 Inhibition Profile
This compound functions as an inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a protein with dual scaffold and protease functions that plays a crucial role in immune response regulation. The inhibitory activity can be characterized as follows:
The compound's mechanism of action involves binding to an allosteric site on MALT1 rather than the active site, a characteristic shared with other urea-containing pyrazolopyrimidine derivatives such as MLT-943 and MLT-985 . This allosteric inhibition prevents the proteolytic activity of MALT1 without disrupting its scaffold function, offering a selective approach to modulating NF-κB signaling pathways.
Pharmacological Properties
Based on structural similarities to documented MALT1 inhibitors, the compound is expected to demonstrate the following pharmacological characteristics:
-
Potent inhibition of MALT1 protease activity, potentially comparable to compounds like MLT-985
-
Selective binding to the allosteric pocket of MALT1
-
Ability to modulate immune responses, particularly T and B cell activation
-
Potential immunomodulatory effects applicable in inflammatory conditions and cancer therapy
The compound's allosteric inhibition mechanism differentiates it from competitive inhibitors, potentially offering advantages in terms of selectivity and reduced off-target effects.
Synthesis and Development
Synthetic Approaches
The synthesis of 1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea likely follows similar pathways to those documented for related urea-containing pyrazolopyrimidine derivatives. The general synthetic strategy may involve:
-
Construction of the pyrazolo[1,5-a]pyrimidine core with appropriate substituents
-
Introduction of the (S)-1-methoxyethyl group at position 7
-
Formation of the urea linkage through reaction with an appropriate isocyanate intermediate
-
Incorporation of the pyrrolidine-1-carbonyl group on the pyridine ring
The synthetic challenges typically involve:
| Challenge | Strategy | Consideration |
|---|---|---|
| Stereochemical control | Asymmetric synthesis | Maintaining (S) configuration at the methoxyethyl group |
| Regioselectivity | Strategic protection/deprotection | Ensuring correct connectivity of structural components |
| Yield optimization | Reaction condition control | Particularly for urea formation step |
| Purification | Chromatographic techniques | Separation from structurally similar intermediates |
Development History
The development of this compound appears to be part of a broader effort to optimize urea-containing pyrazolopyrimidine derivatives as MALT1 inhibitors. This class of compounds emerged following the identification of the allosteric binding site on MALT1 and the recognition of its therapeutic potential .
Early development of similar compounds by Novartis, such as MLT-231, MLT-827, MLT-943, and MLT-985, paved the way for the optimization of this structural class . The structural modifications that led to this specific compound likely aimed to address challenges observed with earlier analogs, particularly regarding:
-
Solubility limitations (earlier compounds showed poor solubility at physiological pH)
-
Pharmacokinetic optimization (half-life enhancement)
-
Balancing potency with off-target effects
-
Maintaining selectivity while improving bioavailability
Therapeutic Applications
Immunomodulatory Applications
The compound's ability to modulate immune responses suggests potential applications in:
The patent literature specifically mentions the use of MALT1 inhibitors as immunomodulatory agents in the prevention or treatment of cancer , suggesting that this compound may have similar applications.
Challenges and Considerations
Pharmaceutical Development Challenges
The development of this compound likely faces challenges similar to those encountered with related urea-containing pyrazolopyrimidine derivatives:
-
Limited solubility: The hydrophobic nature of the compound may result in poor aqueous solubility, as observed with MLT-985 (0.004 mg/mL at pH 7.4)
-
Optimization of pharmacokinetic properties: Achieving adequate bioavailability and half-life has been challenging for this class of compounds
-
Balancing potency and selectivity: Maintaining high potency while minimizing off-target effects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume